3-Chloro-4,5-dimethoxypyridazine
Overview
Description
3-Chloro-4,5-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of 3-Chloro-4,5-dimethoxypyridazine has been studied in detail. For instance, the reaction of 3,4,5-trichloropyridazine with 1 equivalent amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . Further methoxylation of these compounds was also investigated to prepare various substituted pyridazines .Molecular Structure Analysis
The molecular structure of 3-Chloro-4,5-dimethoxypyridazine consists of a pyridazine ring substituted with a chlorine atom and two methoxy groups . The molecular weight of this compound is 174.59 .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-4,5-dimethoxypyridazine have been explored. One study focused on the methoxylation of 3,4,5-trichloropyridazine, which resulted in the formation of three dichloromonomethoxypyridazines .Physical And Chemical Properties Analysis
3-Chloro-4,5-dimethoxypyridazine is a solid at room temperature . It has a molecular weight of 174.59 . The compound is very soluble, with a solubility of 3.76 mg/ml .Scientific Research Applications
1. Synthetic Pathways and Derivative Formation
- The reaction of 3,6-dimethoxypyridazine with hydrazine was investigated to yield various pyridazinone derivatives, which are significant in synthetic chemistry (Coates & Mckillop, 1993).
- Detailed methoxylation of trichloropyridazine resulted in compounds like 6-chloro-3,4-dimethoxypyridazine, highlighting the compound's role in complex molecular synthesis (Nagashima et al., 1987).
2. Potential in Cancer Research
- Studies have shown the synthesis of 4-azido-3,6-dimethoxypyridazine derivatives, indicating potential applications in anti-cancer research (Itai & Kamiya, 1963).
3. Photochemical Reactivity
- Research into the photochemical reactivity of pyridazine derivatives, such as 3-methylisoxazolo[4,5-d]pyridazine, under UV irradiation, shows its significance in photochemical studies (Camparini et al., 1985).
4. Enzyme Inhibition and Molecular Docking
- Pyrazolylpyridazine amines, derivatives of pyridazine, have shown moderate in vitro yeast α-glucosidase inhibition, suggesting their potential use in enzyme inhibition studies (Chaudhry et al., 2017).
5. Corrosion Inhibition Studies
- Certain 3-chloropyridazine derivatives, including variations of 3-chloro-4,5-dimethoxypyridazine, have been tested for their effectiveness in protecting mild steel surfaces, indicating their use in materials science and corrosion research (Olasunkanmi et al., 2018).
6. Antioxidant Activity and Spectroscopy
- Studies involving chlorpromazine hydrochloride, a compound structurally related to pyridazine derivatives, highlight the potential of pyridazine-based compounds in antioxidant research (Nagaraja et al., 2014).
7. Quantum Chemical Calculations
- Theoretical studies, including density functional theory calculations and Hirshfeld surface analysis, on triazole pyridazine derivatives offer insights into the quantum chemistry aspects of pyridazine compounds (Sallam et al., 2021).
Safety and Hazards
The safety data sheet for 3-Chloro-4,5-dimethoxypyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
3-chloro-4,5-dimethoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYFMEBRLAAWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC(=C1OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548148 | |
Record name | 3-Chloro-4,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dimethoxypyridazine | |
CAS RN |
2096-22-2 | |
Record name | 3-Chloro-4,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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